molecular formula C7H6F3N5 B1271298 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 380340-45-4

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1271298
M. Wt: 217.15 g/mol
InChI Key: QRCPPCZBRATEIF-UHFFFAOYSA-N
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Description

The compound 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in medicinal chemistry due to its potential biological activities. Research has been conducted to synthesize various derivatives of this scaffold and to study their properties and potential applications, particularly in the field of anticancer and antiviral agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves the oxidative cyclization of N-benzylidene-N′-pyrimidin-2-yl hydrazine precursors followed by a Dimroth rearrangement . Another method employs a regio- and stereoselective three-component condensation reaction under solvent-free conditions, which is an efficient one-pot synthesis technique . Additionally, a solution-phase parallel synthetic method has been used to prepare 5-substituted derivatives . These synthetic strategies highlight the versatility and adaptability of the [1,2,4]triazolo[1,5-a]pyrimidine core for chemical modifications.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using various techniques. Single-crystal X-ray diffraction (SCXRD) has been utilized to determine the structure at low temperatures, and the findings have been supported by density functional theory (DFT) calculations . Theoretical studies have also been conducted to predict NMR chemical shifts, which were found to be in good agreement with experimental data . These analyses provide a detailed understanding of the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been involved in various chemical reactions. For instance, the reaction of 6-bromo derivatives with aliphatic amines under microwave irradiation led to the formation of unexpected 5-amino compounds through an ANRORC-type mechanism . The compounds have also been used as intermediates for further functionalization, such as the introduction of aryl groups at specific positions to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed for identification and characterization . Computational studies, including HOMO-LUMO analysis and molecular docking, have been performed to predict the reactivity and potential biological interactions of these compounds . The SAR studies have revealed that specific substituents and structural modifications can significantly influence the biological activity, such as tubulin inhibition and affinity towards adenosine receptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-Component Condensation Reactions : The compound has been synthesized through three-component reactions, involving 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showing the versatile nature of its synthesis (Komykhov et al., 2017).
  • Supercritical Fluid Synthesis : Another synthesis method utilizes supercritical carbon dioxide, indicating a more environmentally friendly approach for producing this compound (Baklykov et al., 2019).
  • Derivative Synthesis : It is also used in the synthesis of various derivatives, like fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives, showcasing its adaptability in chemical reactions (Zohdi, 1997).

Pharmaceutical and Biological Research

  • Antimicrobial and Antifungal Activities : Studies have shown that derivatives synthesized from this compound possess antimicrobial and antifungal properties, highlighting its potential in pharmaceutical applications (Komykhov et al., 2017).
  • Antiviral Drug Synthesis : Its derivatives are used in the synthesis of antiviral drugs like Triazid®, indicating its importance in developing medications for viral infections (Baklykov et al., 2019).
  • Potential Antiasthma Agents : Certain triazolo[1,5-a]pyrimidine derivatives have shown activity as mediator release inhibitors, suggesting a potential role in antiasthma medication (Medwid et al., 1990).

Advanced Applications

  • Tuberculostatic Activity : Derivatives of this compound have shown tuberculostatic activity, which is crucial for developing treatments against tuberculosis (Titova et al., 2019).
  • Anticancer Potential : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Zhai et al., 2008).

Future Directions

For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCPPCZBRATEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368312
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

380340-45-4
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Citations

For This Compound
10
Citations
O Iwaloye, OO Elekofehinti, F Olawale… - Letters in Drug …, 2023 - ingentaconnect.com
Background: Plasmodium falciparum dihydroorotate dehydrogenase (PfDODH) is one of the enzymes currently explored in the treatment of malaria. Although there is currently no …
Number of citations: 3 www.ingentaconnect.com
O Iwaloye, O Elekofehinti, F Olawale, P Chukwuemeka… - 2021 - preprints.org
Plasmodium falciparum dihydroorotate dehydrogenase (PfDODH) is one of the enzymes currently explored in the treatment of malaria. Although there is currently no clinically approved …
Number of citations: 5 www.preprints.org
S Kokkonda, X Deng, KL White… - Journal of Medicinal …, 2016 - ACS Publications
Malaria persists as one of the most devastating global infectious diseases. The pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a new …
Number of citations: 53 pubs.acs.org
A Dalal, P Kumar, R Khanna, D Kumar… - … Current Drug Targets …, 2020 - ingentaconnect.com
Methods: A series of 1-{2-(prop-2-ynyloxy)aryl}-3-hydroxy-3-(4'-trifluoromethylphenyl) prop-2-en-1-ones obtained by photo-irradiation of 2-{2-(prop-2-ynyloxy)benzoyl}-3-(4- trifluorome-…
Number of citations: 2 www.ingentaconnect.com
RM Rudlaff, S Kraemer, VA Streva, JD Dvorin - Nature communications, 2019 - nature.com
During the blood stage of human malaria, Plasmodium falciparum parasites divide by schizogony—a process wherein components for several daughter cells are produced within a …
Number of citations: 44 www.nature.com
DK Raj, A Das Mohapatra, A Jnawali, J Zuromski… - Nature, 2020 - nature.com
Malaria caused by Plasmodium falciparum remains the leading single-agent cause of mortality in children 1 , yet the promise of an effective vaccine has not been fulfilled. Here, using …
Number of citations: 60 www.nature.com
S Hallée, C Thériault, D Gagnon, J Kehrer… - Cellular …, 2018 - Wiley Online Library
Compared with other eukaryotic cell types, malaria parasites appear to possess a more rudimentary Golgi apparatus being composed of dispersed, unstacked cis and trans‐cisternae. …
Number of citations: 9 onlinelibrary.wiley.com
DK Raj, AD Mohapatra, A Jnawali, J Zuromski, A Jha… - Nature, 2020 - ncbi.nlm.nih.gov
Malaria caused by Plasmodium falciparum remains the leading single-agent killer of children 1, yet the promise of an effective vaccine remains unfulfilled. Using our differential, blood-…
Number of citations: 3 www.ncbi.nlm.nih.gov
RM Rudlaff - 2020 - search.proquest.com
Plasmodium parasites cause malaria, a devastating disease that, despite significant public health interventions, continues to cause approximately 200 million cases and 400,000 deaths …
Number of citations: 2 search.proquest.com
RL Clements - 2021 - search.proquest.com
Malaria, which is caused by Plasmodium parasites, remains a major cause of illness and death worldwide. P. falciparum, the parasite responsible for severe malaria, alters its shape …
Number of citations: 2 search.proquest.com

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